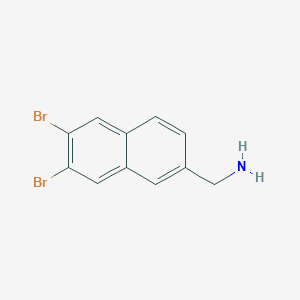![molecular formula C7H4BrClN2 B13655509 7-Bromo-3-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13655509.png)
7-Bromo-3-chloro-1H-pyrrolo[3,2-c]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-3-chloro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by the presence of both bromine and chlorine atoms attached to the pyrrolo[3,2-c]pyridine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-chloro-1H-pyrrolo[3,2-c]pyridine typically involves the bromination and chlorination of the pyrrolo[3,2-c]pyridine core. One common method involves the use of bromine and chlorine reagents under controlled conditions to achieve selective halogenation. The reaction is usually carried out in the presence of a suitable solvent and catalyst to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors. These processes are designed to optimize reaction conditions, such as temperature, pressure, and reagent concentration, to achieve efficient and cost-effective production. Quality control measures are implemented to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
7-Bromo-3-chloro-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolopyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
科学的研究の応用
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.
Industrial Applications: The compound’s reactivity and stability make it suitable for use in various industrial processes, including the synthesis of advanced materials.
作用機序
The mechanism of action of 7-Bromo-3-chloro-1H-pyrrolo[3,2-c]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The compound’s halogen atoms can participate in halogen bonding interactions, which can enhance its binding affinity and specificity. Additionally, the pyrrolo[3,2-c]pyridine core can interact with various biological pathways, influencing cellular processes and signaling.
類似化合物との比較
Similar Compounds
7-Bromo-1H-pyrrolo[3,2-c]pyridine: Lacks the chlorine atom but shares the same core structure.
3-Chloro-1H-pyrrolo[3,2-c]pyridine: Lacks the bromine atom but shares the same core structure.
1H-pyrrolo[2,3-b]pyridine derivatives: Similar core structure but different substitution patterns.
Uniqueness
7-Bromo-3-chloro-1H-pyrrolo[3,2-c]pyridine is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and interactions. This dual halogenation can enhance its potential as a versatile building block in synthetic chemistry and its specificity in biological applications.
特性
分子式 |
C7H4BrClN2 |
|---|---|
分子量 |
231.48 g/mol |
IUPAC名 |
7-bromo-3-chloro-1H-pyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C7H4BrClN2/c8-5-2-10-1-4-6(9)3-11-7(4)5/h1-3,11H |
InChIキー |
GWEDPPPEEGGKKL-UHFFFAOYSA-N |
正規SMILES |
C1=C(C2=CN=CC(=C2N1)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


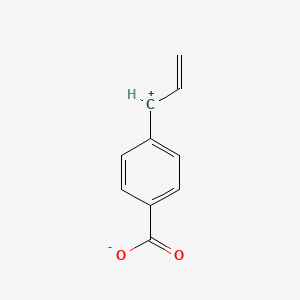
![5-Chloro-4-iodoisothiazolo[5,4-c]pyridin-3(2H)-one](/img/structure/B13655428.png)
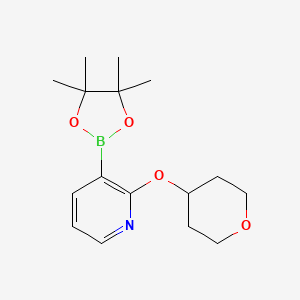
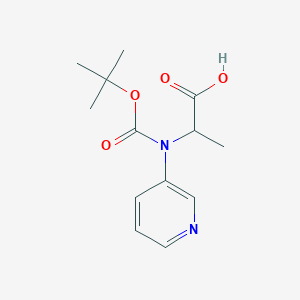
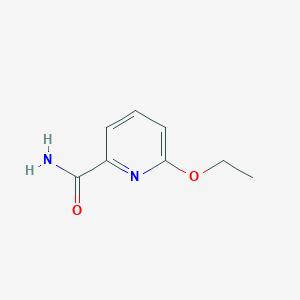
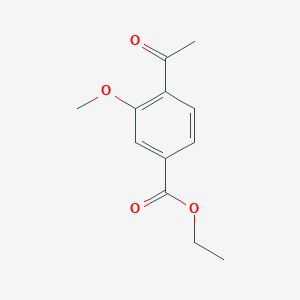
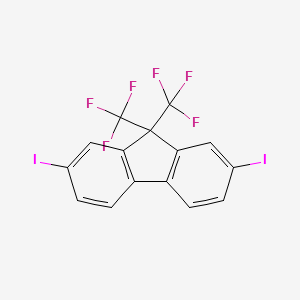
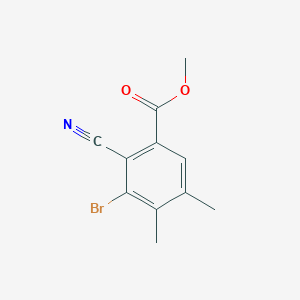

![6-[(2-Aminocyclohexyl)amino]-7-fluoro-4-(1-methylpyrazol-4-yl)-1,2-dihydropyrrolo[3,4-c]pyridin-3-one](/img/structure/B13655466.png)
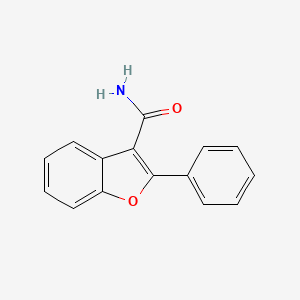
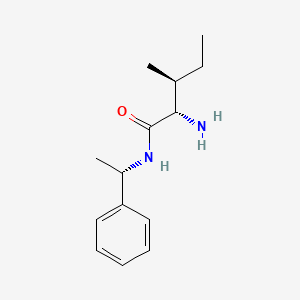
![5-Chlorobenzo[b]thiophen-2-amine](/img/structure/B13655486.png)
